Acetamide,N-(3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide,N-(3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]- is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a tetrahydrobenzo[B]thiophene ring, and a triazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-(3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]- typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrobenzo[B]thiophene core, followed by the introduction of the cyano group and the triazole moiety. Common reagents used in these reactions include sulfur-containing compounds, nitriles, and triazole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide,N-(3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The triazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted triazoles. These products can be further utilized in various applications, including drug development and material science.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of Acetamide,N-(3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and require detailed studies to fully understand.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: A simpler compound with a similar acetamide group but lacking the complex ring structures.
Benzothiophene: Shares the thiophene ring but lacks the cyano and triazole groups.
Triazole Derivatives: Compounds with similar triazole moieties but different substituents.
Uniqueness
The uniqueness of Acetamide,N-(3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophen-2-YL)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]- lies in its combination of functional groups and ring structures. This combination provides a versatile platform for chemical modifications and the exploration of new biological activities, setting it apart from simpler compounds.
Properties
Molecular Formula |
C17H21N5OS2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H21N5OS2/c1-10(2)15-20-21-17(22(15)3)24-9-14(23)19-16-12(8-18)11-6-4-5-7-13(11)25-16/h10H,4-7,9H2,1-3H3,(H,19,23) |
InChI Key |
ZARIPUBKXZFTRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(N1C)SCC(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.